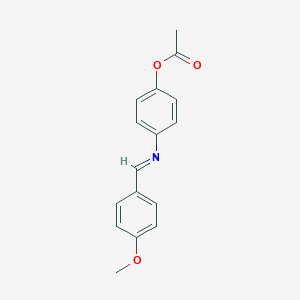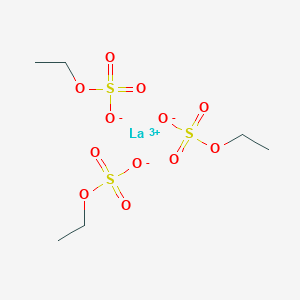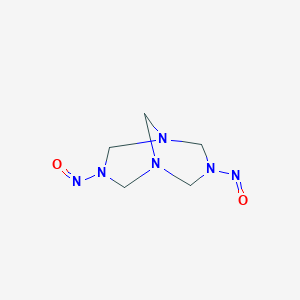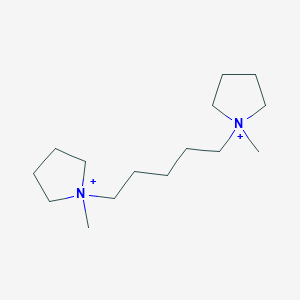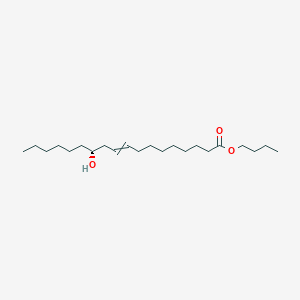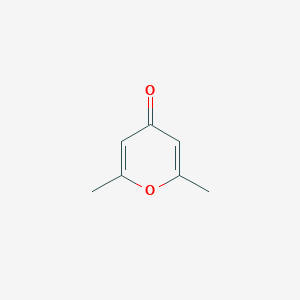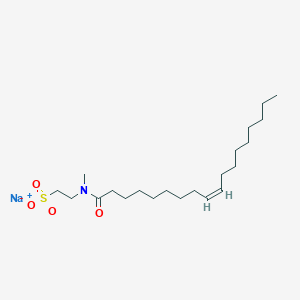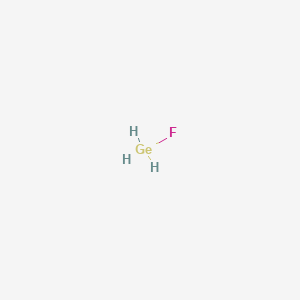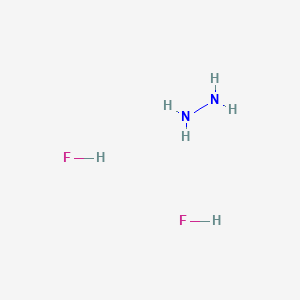
Hydrazine, dihydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, dihydrofluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have important biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of hydrazine, dihydrofluoride is not fully understood. However, it is believed to act as a reducing agent, which makes it useful in the synthesis of organic compounds. Additionally, it has been found to have important biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Hydrazine, dihydrofluoride has been found to have important biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazine, dihydrofluoride has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive reducing agent, which makes it useful in the synthesis of organic compounds. However, it is also highly toxic and requires careful handling. Additionally, it is not stable in the presence of water, which can limit its use in certain reactions.
Orientations Futures
There are several future directions for hydrazine, dihydrofluoride research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a growing interest in the use of hydrazine, dihydrofluoride in the synthesis of nanomaterials, particularly metal nanoparticles and carbon nanotubes. Finally, there is a need for further research into the biochemical and physiological effects of hydrazine, dihydrofluoride, particularly in the context of its potential use in the treatment of various diseases.
Conclusion:
Hydrazine, dihydrofluoride is a chemical compound that has important applications in scientific research. It is commonly used in the synthesis of organic compounds and has been found to have important biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that must be carefully considered. As research in this area continues, it is likely that new applications and synthesis methods will be developed, making hydrazine, dihydrofluoride an even more important compound in scientific research.
Méthodes De Synthèse
Hydrazine, dihydrofluoride is typically synthesized through the reaction of hydrazine hydrate and hydrofluoric acid. The reaction proceeds as follows:
N2H4·H2O + 2HF → N2H5·2HF + H2O
This reaction produces hydrazine, dihydrofluoride as a white crystalline solid with a melting point of 100-102°C.
Applications De Recherche Scientifique
Hydrazine, dihydrofluoride has been extensively studied for its potential applications in various scientific fields. It is commonly used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been found to have important applications in the field of nanomaterials, where it is used to synthesize metal nanoparticles and carbon nanotubes.
Propriétés
Numéro CAS |
13537-45-6 |
|---|---|
Nom du produit |
Hydrazine, dihydrofluoride |
Formule moléculaire |
F2H6N2 |
Poids moléculaire |
72.058 g/mol |
Nom IUPAC |
hydrazine;dihydrofluoride |
InChI |
InChI=1S/2FH.H4N2/c;;1-2/h2*1H;1-2H2 |
Clé InChI |
UMSOZXHRARPZGE-UHFFFAOYSA-N |
SMILES |
NN.F.F |
SMILES canonique |
NN.F.F |
Autres numéros CAS |
13537-45-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



